molecular formula C21H25N3O5 B11108216 (3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11108216
M. Wt: 399.4 g/mol
InChI Key: GLAKHFBVYBLBAR-OEAKJJBVSA-N
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Description

3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medical, industrial, and biological fields. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hydrazono functional group, making it a subject of interest in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-(2-methoxy-5-methylphenyl)butanamide under specific conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzoyl chloride
  • 3,5-Dimethoxybenzoic acid
  • 3,4,5-Trimethoxybenzoyl chloride

Uniqueness

Compared to similar compounds, 3-[(E)-2-(3,5-DIMETHOXYBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, provides unique reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C21H25N3O5/c1-13-6-7-19(29-5)18(8-13)22-20(25)9-14(2)23-24-21(26)15-10-16(27-3)12-17(11-15)28-4/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

GLAKHFBVYBLBAR-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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